molecular formula C12H16N2O B12601288 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

1-(2,5-Dimethyl-phenyl)-piperazin-2-one

Cat. No.: B12601288
M. Wt: 204.27 g/mol
InChI Key: ZNNHHOZHMCKSJW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-phenyl)-piperazin-2-one is an organic compound that belongs to the class of piperazines. This compound is characterized by a piperazine ring substituted with a 2,5-dimethylphenyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product efficiently .

Chemical Reactions Analysis

1-(2,5-Dimethyl-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Dimethyl-phenyl)-piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

ZNNHHOZHMCKSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCNCC2=O

Origin of Product

United States

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